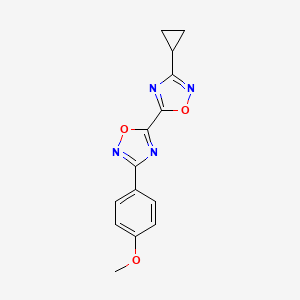
3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a chemical compound that has been of great interest to the scientific community. It is a heterocyclic compound that contains two oxadiazole rings, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole are diverse and depend on the specific biological activity being studied. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens. In addition, it has been shown to be an effective anticancer agent, inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various biological processes and pathways. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for the study of 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its use as a tool for studying various biological processes and pathways. Finally, further research is needed to fully understand its mechanism of action and to optimize its biological activity.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole involves the reaction of 4-methoxybenzohydrazide with cyclopropyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the synthesis is typically high, and the purity of the product can be achieved through recrystallization.
Applications De Recherche Scientifique
3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In addition, it has been found to be an effective inhibitor of certain enzymes, such as carbonic anhydrase and cholinesterase.
Propriétés
IUPAC Name |
3-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-19-10-6-4-9(5-7-10)12-16-14(21-18-12)13-15-11(17-20-13)8-2-3-8/h4-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVSCUFSJDKCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

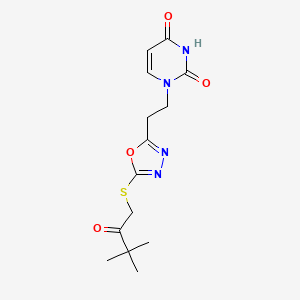

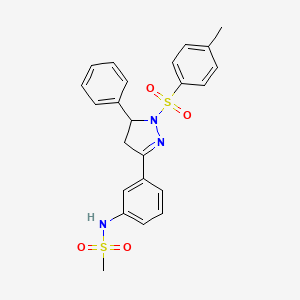
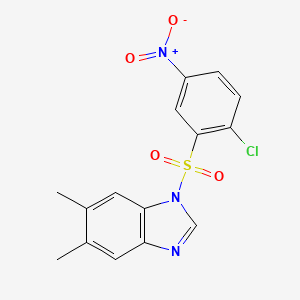
![3-Methyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2962540.png)

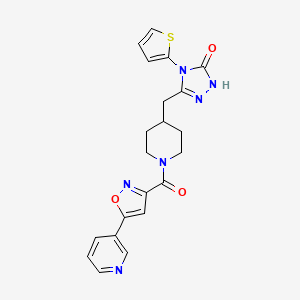
![2-[(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2962544.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)
![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)
![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)


